An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline: Structure, Properties, and Applications
An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-fluoroaniline, a key intermediate in the synthesis of a wide range of organic molecules. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and agrochemical development. Safety and handling information is also provided to ensure its proper use in a laboratory and industrial setting.
Chemical Structure and Identifiers
5-Bromo-2-fluoroaniline is a substituted aniline compound featuring both a bromine and a fluorine atom on the benzene ring. These halogen substitutions are crucial to its reactivity and utility as a chemical building block.
Below is a diagram illustrating the chemical structure of 5-Bromo-2-fluoroaniline.
Caption: Chemical structure of 5-Bromo-2-fluoroaniline.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-fluoroaniline is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1] |
| CAS Number | 2924-09-6 | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 105 °C at 12 mmHg | |
| Density | 1.694 g/cm³ (predicted) | |
| Solubility | Slightly soluble in water | |
| pKa | 2.13 (predicted) | |
| Vapor Pressure | 0.0843 mmHg at 25°C | [4] |
| InChI Key | ADWKOCXRCRSMLQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Br)N)F | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 5-Bromo-2-fluoroaniline involves the reduction of the corresponding nitro compound, 4-bromo-1-fluoro-2-nitrobenzene. This transformation can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, using a reducing metal in an acidic medium.
Experimental Protocol: Synthesis via Iron Reduction
A widely used and effective method for the preparation of 5-Bromo-2-fluoroaniline is the reduction of 4-bromo-1-fluoro-2-nitrobenzene using iron powder in the presence of an acid, such as acetic acid or ammonium chloride.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene
-
Iron powder
-
Ethanol (95%)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
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Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene in 95% ethanol.
-
In a separate reaction vessel, prepare a mixture of iron powder and a saturated aqueous solution of ammonium chloride.
-
Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.
-
Heat the reaction mixture to 70°C and stir vigorously for approximately 24 hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Perform a liquid-liquid extraction of the residue with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to yield the crude 5-Bromo-2-fluoroaniline.
-
For higher purity, the product can be further purified by vacuum distillation or recrystallization.
This procedure typically affords the desired product in high yield.
Reactivity and Key Reactions
The chemical reactivity of 5-Bromo-2-fluoroaniline is characterized by the presence of the amino group and the two halogen substituents. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. The bromine atom, being a good leaving group, makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery.
-
Suzuki Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or their derivatives. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.
-
Buchwald-Hartwig Amination: 5-Bromo-2-fluoroaniline can also participate in Buchwald-Hartwig amination reactions, where the bromine atom is substituted with a nitrogen-containing nucleophile. This reaction is a powerful tool for the construction of carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.
Applications
5-Bromo-2-fluoroaniline is a versatile intermediate with significant applications in several key industrial sectors.
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Its unique substitution pattern allows for the introduction of specific functionalities that can modulate the biological activity of a target molecule. It is particularly valuable in the development of:
-
Anticancer Agents: The structural motif of 5-Bromo-2-fluoroaniline is found in several kinase inhibitors and other targeted cancer therapies.[2]
-
Antibiotics: It is used in the synthesis of novel antibiotic candidates.[2]
-
Neurotherapeutics: It has been utilized in the development of ligands for ionotropic glutamate receptors, which are implicated in neurodegenerative diseases.[5]
Agrochemicals
In the agrochemical industry, 5-Bromo-2-fluoroaniline is employed in the synthesis of modern crop protection agents.[2][6] Its incorporation into pesticide and herbicide molecules can lead to products with enhanced efficacy and selectivity, targeting specific pests or weeds while minimizing harm to non-target organisms and the environment.[2]
Material Science
The reactivity of 5-Bromo-2-fluoroaniline also makes it a valuable component in the field of material science. It is used in the production of:
-
Specialty Polymers and Coatings: Its integration into polymer backbones can impart desirable properties such as improved chemical resistance and durability.[2]
-
Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments.[2]
Safety and Handling
5-Bromo-2-fluoroaniline is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and other protective clothing as appropriate.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Bromo-2-fluoroaniline is a chemical intermediate of significant importance, particularly in the fields of drug development and agrochemicals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and industrial applications.
References
- 1. aksci.com [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. 5-Bromo-2-fluoroaniline | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 7. fishersci.com [fishersci.com]
